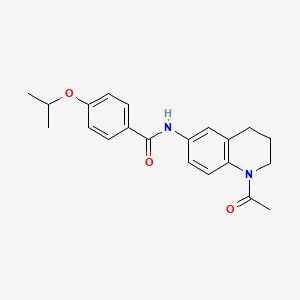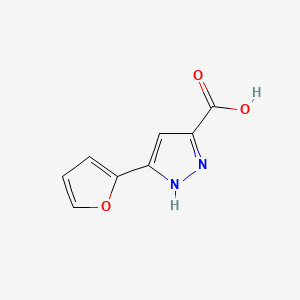
Acide 3-(2-bromophényl)oxétane-3-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry:
3-(2-Bromophenyl)oxetane-3-carboxylic acid is used as a building block in organic synthesis, enabling the creation of complex molecules for various applications . Its unique structure allows for the development of novel compounds with potential pharmaceutical properties .
Biology:
In biological research, this compound is utilized to study the interactions between bromophenyl derivatives and biological targets. It serves as a model compound for investigating the effects of brominated aromatic compounds on biological systems .
Medicine:
The compound’s potential therapeutic properties are explored in medicinal chemistry, where it is evaluated for its efficacy in treating various diseases . Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry:
In the industrial sector, 3-(2-Bromophenyl)oxetane-3-carboxylic acid is employed in the synthesis of specialty chemicals and materials . Its applications range from the production of polymers to the development of advanced materials with unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of 3-(2-Bromophenyl)oxetane-3-carboxylic acid typically involves the reaction of 2-bromophenyl derivatives with oxetane precursors under controlled conditions . One common method includes the use of bromination reactions followed by cyclization to form the oxetane ring . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing advanced chemical reactors and purification techniques . The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as sodium iodide (NaI) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Generation of phenyl or alkyl derivatives.
Substitution: Production of halogenated or alkylated compounds.
Mécanisme D'action
The mechanism of action of 3-(2-Bromophenyl)oxetane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors . The bromophenyl group can form non-covalent interactions, such as hydrogen bonding and π-π stacking, with target molecules . These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 3-(2-Chlorophenyl)oxetane-3-carboxylic acid
- 3-(2-Fluorophenyl)oxetane-3-carboxylic acid
- 3-(2-Iodophenyl)oxetane-3-carboxylic acid
Comparison:
Compared to its analogs, 3-(2-Bromophenyl)oxetane-3-carboxylic acid exhibits unique reactivity due to the presence of the bromine atom . The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it distinct from its chloro, fluoro, and iodo counterparts . These differences can affect the compound’s reactivity, stability, and interactions with biological targets.
Propriétés
IUPAC Name |
3-(2-bromophenyl)oxetane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-4-2-1-3-7(8)10(9(12)13)5-14-6-10/h1-4H,5-6H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHHVLFDEIGCKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(C2=CC=CC=C2Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((4-(4-methoxyphenyl)-5-((2-morpholino-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2359706.png)
![N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2359707.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2359709.png)

![ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)
![1-[2-oxo-2-(2-oxo-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-5-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![(E)-N-[(4-chlorophenyl)methyl]-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2359716.png)
![1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2359717.png)
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)




![benzyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2359730.png)
